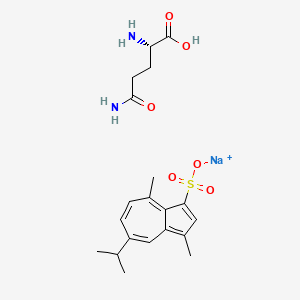
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is a derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group and a fluorine atom, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with isatin (1H-indole-2,3-dione).
Chloroacetylation: The isatin is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the isatin ring.
Fluorination: The chloroacetylated isatin is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroacetyl and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindoles, amines, and other heterocyclic compounds.
Scientific Research Applications
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- involves its interaction with various molecular targets and pathways. The chloroacetyl and fluorine groups enhance its reactivity and binding affinity to biological targets, leading to its observed biological effects. The compound may inhibit specific enzymes or interact with cellular receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isatin (1H-Indole-2,3-dione): The parent compound, known for its diverse chemical reactivity and biological activities.
1H-Indole-2,3-dione, 1-(chloroacetyl)-: Similar to the target compound but lacks the fluorine atom.
1H-Indole-2,3-dione, 5-fluoro-: Contains the fluorine atom but lacks the chloroacetyl group.
Uniqueness
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is unique due to the presence of both chloroacetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications in research and industry.
Properties
CAS No. |
77261-72-4 |
|---|---|
Molecular Formula |
C10H5ClFNO3 |
Molecular Weight |
241.60 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-5-fluoroindole-2,3-dione |
InChI |
InChI=1S/C10H5ClFNO3/c11-4-8(14)13-7-2-1-5(12)3-6(7)9(15)10(13)16/h1-3H,4H2 |
InChI Key |
SDDBSEBBEGGOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


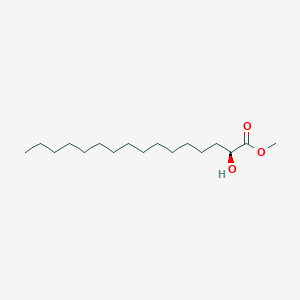
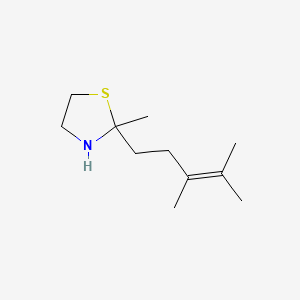
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)

![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
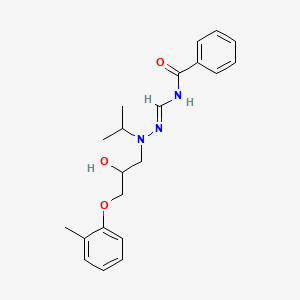
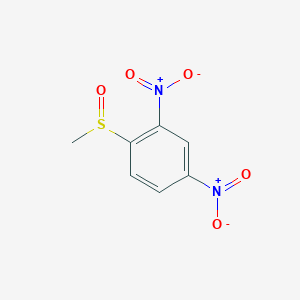
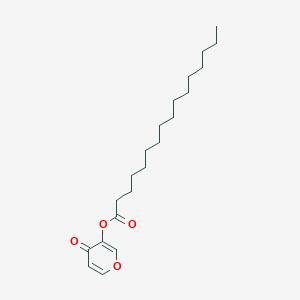
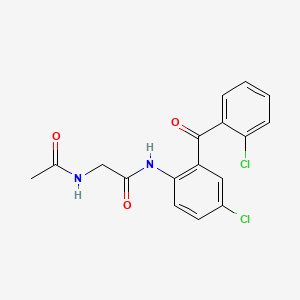


![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
